1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes an azido group, hydroxyl groups, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a protected sugar derivative.
Azidation: The hydroxyl group at the 3-position of the sugar derivative is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Deprotection: The protecting groups on the sugar derivative are removed under acidic or basic conditions to yield the free hydroxyl groups.
Cyclization: The free hydroxyl groups undergo cyclization with a diazinane derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The azido group can be reduced to an amine using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Pd/C, LiAlH4
Substitution: Halides, bases such as sodium hydride (NaH)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a nucleoside analog in biochemical assays and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Pathways Involved: It inhibits the replication of viral and cancerous cells by incorporating into the growing nucleic acid chain, leading to chain termination and inhibition of further synthesis.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrouridine: A nucleoside analog with similar structural features but lacks the azido group.
2-Thioadenosine: Another nucleoside analog with a sulfur atom replacing the oxygen in the sugar ring.
Zebularine: A cytidine analog with a similar diazinane ring structure but different functional groups.
Uniqueness
1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H13N5O5 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13N5O5/c10-13-12-6-7(17)4(3-15)19-8(6)14-2-1-5(16)11-9(14)18/h4,6-8,15,17H,1-3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
IDVSRCWVZPYCOJ-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-] |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-] |
Origin of Product |
United States |
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